N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Non-linear Optical Properties and Molecular Docking
One study discusses the synthesis and characterization of similar bipyridine carboxamide derivatives, highlighting their application in exploring non-linear optical (NLO) properties and molecular docking analyses. These compounds exhibit interactions with the colchicine binding site of tubulin, suggesting potential in studying tubulin polymerization inhibition and anticancer activity (Jayarajan et al., 2019).
Crystal Engineering and Pharmaceutical Co-crystals
Another research avenue involves the use of carboxamide-pyridine N-oxide heterosynthons for crystal engineering, which are vital for the development of pharmaceutical co-crystals. This work demonstrates the potential of related chemical structures in designing drugs through cocrystallization, enhancing their stability, and possibly modifying their pharmacokinetic properties (Reddy et al., 2006).
Electrocatalytic Carboxylation
Research into the electrocatalytic carboxylation of related compounds with CO2 in ionic liquids presents an environmentally friendly methodology for synthesizing valuable chemicals, including acids that are pivotal in pharmaceuticals and materials science. This approach underscores the relevance of such compounds in green chemistry and sustainable industrial processes (Feng et al., 2010).
Synthesis and Evaluation of Antimicrobial Activity
Additionally, derivatives of bipyridine carboxamides have been synthesized and evaluated for their antimicrobial activities, showing potential in addressing drug resistance in various bacteria and fungi. This research indicates the compound family's utility in developing new antimicrobial agents (Babu et al., 2015).
Mechanism of Action
Target of Action
Bipyridine compounds, which are structurally related to this compound, are known to strongly coordinate with metal centers . This suggests that N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide may also interact with metal ions or metal-containing proteins in biological systems.
Mode of Action
It is plausible that the compound interacts with its targets through the bipyridine moiety, which is known to form stable complexes with metal ions . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-({[2,3’-bipyridine]-4-yl}methyl)-5-bromofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and its interactions with its targets .
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-9-11-5-7-19-13(8-11)12-2-1-6-18-10-12/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUSGIQRBLHZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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